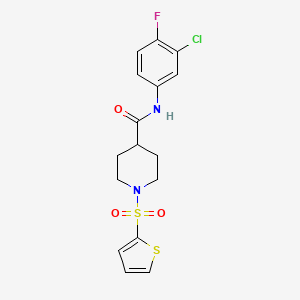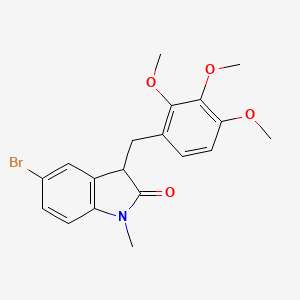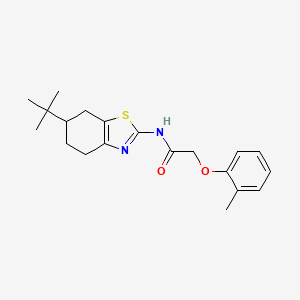
N-(3-chloro-4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the 3-Chloro-4-Fluorophenyl Group: This step is achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with 3-chloro-4-fluoroaniline.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Unique due to its specific combination of functional groups and structural features.
N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE Derivatives: Variations in the substituents on the aromatic rings or the piperidine ring can lead to compounds with different properties and applications.
Uniqueness: The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H16ClFN2O3S2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H16ClFN2O3S2/c17-13-10-12(3-4-14(13)18)19-16(21)11-5-7-20(8-6-11)25(22,23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,19,21) |
InChI Key |
ZRFUOTWPAYXPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide](/img/structure/B11345423.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11345440.png)
methanone](/img/structure/B11345442.png)
![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11345445.png)
![4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
![ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11345455.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345463.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11345469.png)
![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345472.png)

![{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11345490.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B11345494.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11345499.png)
